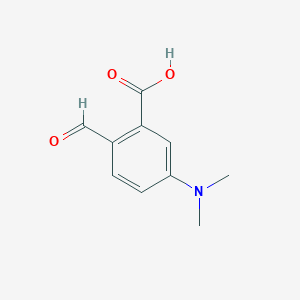
Sodium ethoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ethoxyacetate is an organic compound with the chemical formula C4H7NaO3. It is a sodium salt of ethoxyacetic acid and is commonly used in organic synthesis and various industrial applications. This compound is known for its role as an intermediate in the production of other chemicals and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethoxyacetate can be synthesized through the reaction of sodium ethoxide with ethyl chloroacetate. The reaction typically involves the following steps:
Preparation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol to produce sodium ethoxide. [ 2 \text{C}_2\text{H}_5\text{OH} + 2 \text{Na} \rightarrow 2 \text{C}_2\text{H}_5\text{ONa} + \text{H}_2 ]
Reaction with Ethyl Chloroacetate: Sodium ethoxide is then reacted with ethyl chloroacetate to form this compound. [ \text{C}_2\text{H}_5\text{ONa} + \text{ClCH}_2\text{COOEt} \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{COONa} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, this compound is produced by the same method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: Sodium ethoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethoxyacetic acid and sodium hydroxide. [ \text{C}_2\text{H}_5\text{OCH}_2\text{COONa} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{COOH} + \text{NaOH} ]
Esterification: It can react with alcohols to form esters. [ \text{C}_2\text{H}_5\text{OCH}_2\text{COONa} + \text{R-OH} \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{COOR} + \text{NaOH} ]
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solution at room temperature.
Esterification: Requires an alcohol and an acid catalyst, often performed under reflux conditions.
Major Products:
Hydrolysis: Ethoxyacetic acid and sodium hydroxide.
Esterification: Ethoxyacetate esters and sodium hydroxide.
Scientific Research Applications
Sodium ethoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of esters and other derivatives.
Biology: Investigated for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals, including solvents, plasticizers, and surfactants.
Mechanism of Action
Sodium ethoxyacetate can be compared with other similar compounds, such as:
Sodium acetate: Both are sodium salts of carboxylic acids, but sodium acetate is derived from acetic acid, while this compound is derived from ethoxyacetic acid.
Sodium propionate: Another sodium salt of a carboxylic acid, but with a propionate group instead of an ethoxyacetate group.
Uniqueness:
Functional Group: The presence of the ethoxy group in this compound makes it unique compared to other sodium carboxylates.
Reactivity: Its ability to participate in esterification and nucleophilic substitution reactions distinguishes it from other similar compounds.
Comparison with Similar Compounds
- Sodium acetate
- Sodium propionate
- Sodium butyrate
Sodium ethoxyacetate is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and other chemical processes.
Properties
CAS No. |
63665-86-1 |
|---|---|
Molecular Formula |
C4H8NaO3 |
Molecular Weight |
127.09 g/mol |
IUPAC Name |
sodium;2-ethoxyacetate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-7-3-4(5)6;/h2-3H2,1H3,(H,5,6); |
InChI Key |
IULAXGVOXMAOPP-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)[O-].[Na+] |
Canonical SMILES |
CCOCC(=O)O.[Na] |
Key on ui other cas no. |
63665-86-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)


![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3055186.png)



![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)



